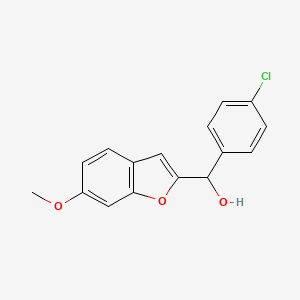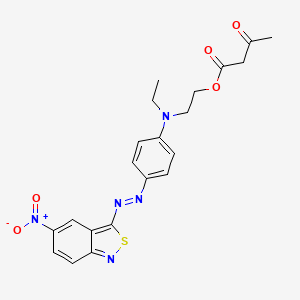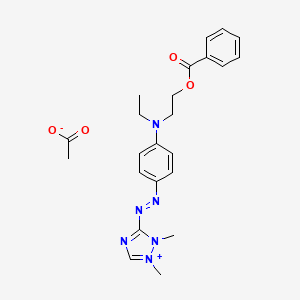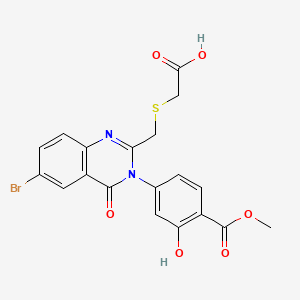
5-((4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-6-hydroxynaphthalene-1-sulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-6-hydroxynaphthalene-1-sulphonic acid is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. This compound is known for its vibrant color and is used in various applications, including textile dyeing and as a pH indicator.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-6-hydroxynaphthalene-1-sulphonic acid typically involves a multi-step process. One common method is the Knoevenagel condensation reaction followed by Michael addition. The reaction is catalyzed by L-proline, an organocatalyst that facilitates the formation of carbon-carbon bonds .
Knoevenagel Condensation: This step involves the reaction of an aldehyde with a compound containing an active methylene group in the presence of a base.
Michael Addition: The product from the Knoevenagel condensation undergoes a Michael addition reaction, where a nucleophile adds to an α,β-unsaturated carbonyl compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and pH, which are critical for the successful synthesis of the compound.
Análisis De Reacciones Químicas
Types of Reactions
5-((4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-6-hydroxynaphthalene-1-sulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group (-N=N-) can lead to the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
5-((4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-6-hydroxynaphthalene-1-sulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a pH indicator.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mecanismo De Acción
The mechanism by which 5-((4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-6-hydroxynaphthalene-1-sulphonic acid exerts its effects involves the interaction of its azo group with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with cellular components. The compound’s ability to form stable complexes with metals also plays a role in its mechanism of action, particularly in its use as a dye and pH indicator.
Comparación Con Compuestos Similares
Similar Compounds
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: Used in histology for staining tissues.
Sudan III: Employed in the staining of lipids.
Uniqueness
5-((4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-6-hydroxynaphthalene-1-sulphonic acid is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with metals and its vibrant color make it particularly valuable in industrial applications.
Propiedades
Número CAS |
93893-62-0 |
|---|---|
Fórmula molecular |
C20H16N4O5S |
Peso molecular |
424.4 g/mol |
Nombre IUPAC |
6-hydroxy-5-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C20H16N4O5S/c1-12-18(20(26)24(23-12)13-6-3-2-4-7-13)21-22-19-15-8-5-9-17(30(27,28)29)14(15)10-11-16(19)25/h2-11,18,25H,1H3,(H,27,28,29) |
Clave InChI |
VQQVOVNXPALKHE-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=O)C1N=NC2=C(C=CC3=C2C=CC=C3S(=O)(=O)O)O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-phenyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12702418.png)
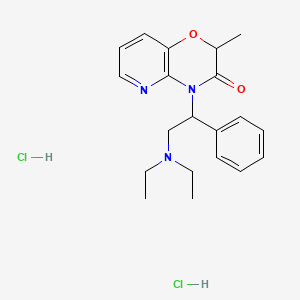
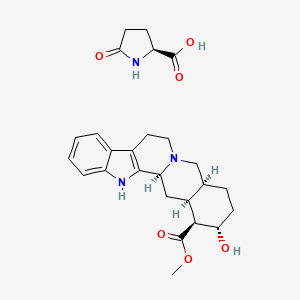
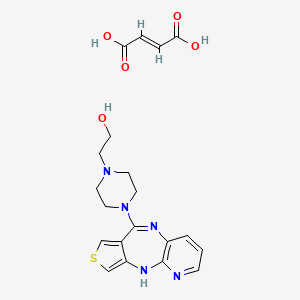

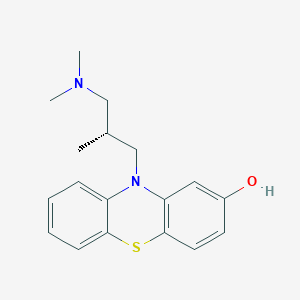
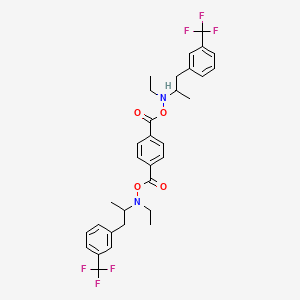
![2-(Dimethylamino)-N-[4-hydroxy-3-[1-oxo-3-[3-(trifluoromethyl)phenyl]allyl]phenyl]acetamide](/img/structure/B12702462.png)
